BenchChemオンラインストアへようこそ!

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Procurement

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide (CAS 329939-23-3, PubChem CID 710698, MFCD01216220) is a synthetic small molecule belonging to the furan-2-carboxamide class, with a molecular formula of C12H10N2O5 and a molecular weight of 262.22 g/mol. Structurally, it features an unsubstituted furan ring linked via a carboxamide bridge to a 2-methoxy-5-nitrophenyl moiety, distinguishing it from common 5-nitrofuran pharmacophores where the nitro group resides on the furan ring itself.

Molecular Formula C12H10N2O5
Molecular Weight 262.221
CAS No. 329939-23-3
Cat. No. B2795402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-nitrophenyl)furan-2-carboxamide
CAS329939-23-3
Molecular FormulaC12H10N2O5
Molecular Weight262.221
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
InChIInChI=1S/C12H10N2O5/c1-18-10-5-4-8(14(16)17)7-9(10)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15)
InChIKeyWOPZPUPZCZSCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-5-nitrophenyl)furan-2-carboxamide (CAS 329939-23-3): Chemical Identity and Procurement Baseline


N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide (CAS 329939-23-3, PubChem CID 710698, MFCD01216220) is a synthetic small molecule belonging to the furan-2-carboxamide class, with a molecular formula of C12H10N2O5 and a molecular weight of 262.22 g/mol [1]. Structurally, it features an unsubstituted furan ring linked via a carboxamide bridge to a 2-methoxy-5-nitrophenyl moiety, distinguishing it from common 5-nitrofuran pharmacophores where the nitro group resides on the furan ring itself . The compound is primarily listed as a chemical building block and screening compound in vendor catalogues, with limited public bioactivity annotation, and appears within the Markush scope of a patent family claiming substituted furancarboxamides for retroviral disease treatment [2].

Why In-Class Substitution of N-(2-Methoxy-5-nitrophenyl)furan-2-carboxamide Introduces Uncontrolled Risk


Within the furan-2-carboxamide chemical space, even seemingly minor structural modifications profoundly alter biological activity and physicochemical properties. The target compound places the electron-withdrawing nitro group on the phenyl ring (position 5) and leaves the furan ring unsubstituted, whereas the heavily studied nitrofuran antibiotics (e.g., 5-nitrofuran-2-carboxamides) position the nitro on the furan ring—a feature essential for their bioreductive activation and associated toxicity profile [1]. Furthermore, the regioisomeric variant N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide (CAS 110506-16-6) shares an identical molecular formula but differs in nitro positioning, which is known in analogous aromatic amide series to alter enzyme inhibition potency by orders of magnitude . Generic substitution without experimental validation therefore introduces uncontrolled risk in both pharmacological and toxicological outcomes, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence: N-(2-Methoxy-5-nitrophenyl)furan-2-carboxamide vs. Closest Structural Analogs


Positional Nitro Group Regioisomerism: 2-Methoxy-5-Nitro vs. 2-Methoxy-4-Nitro Substitution Defines Distinct Chemical Entities

The target compound (CAS 329939-23-3) bears the nitro group at the 5-position of the methoxyphenyl ring. Its closest regioisomer, N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide (CAS 110506-16-6), has the nitro at the 4-position, yet shares the identical molecular formula (C12H10N2O5) and molecular weight (262.22 g/mol). In structurally analogous aromatic amide series, such positional shifts in nitro substitution have been demonstrated to alter enzyme inhibition IC50 values by >10-fold due to changes in electronic distribution and hydrogen-bonding geometry [1]. The two regioisomers are therefore not interchangeable surrogates for any biological or chemical assay.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Procurement

Nitro Group Placement: Phenyl-Ring Nitro (Target) vs. Furan-Ring Nitro (Nitrofuran Antibiotics) Dictates Bioreductive Activation Liability

The target compound carries the nitro substituent on the phenyl ring, whereas the well-characterized nitrofuran class (e.g., N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide, CAS 14170-83-3) places the nitro group on the furan ring at position 5. This distinction is functionally critical: 5-nitrofurans are established substrates for glutathione S-transferase (GST)-catalyzed nitro group displacement, leading to glutathione conjugate formation and inorganic nitrite release—a pathway directly linked to both antimicrobial activity and genotoxicity [1]. The target compound's phenyl-nitro configuration is not known to undergo this specific GST-catalyzed bioreductive pathway, potentially resulting in a substantially different metabolic fate and safety profile.

Drug Metabolism Toxicology Bioreductive Activation

GHS Safety Profile: Acute Oral Toxicity and Eye Irritation Classification Differentiates Hazard Handling Requirements

According to ECHA C&L inventory data aggregated via PubChem, N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide carries two harmonized GHS hazard classifications: Acute Toxicity Category 4 (H302: Harmful if swallowed) and Eye Irritation Category 2 (H319: Causes serious eye irritation), both assigned at 100% notification agreement from one notifying company [1]. By contrast, the 5-nitrofuran analog N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide (CAS 14170-83-3) lacks equivalent publicly available GHS data, creating uncertainty for laboratory safety planning. The unsubstituted furan ring of the target compound, lacking the electron-withdrawing 5-nitro group, contributes to a distinct reactivity profile that may underlie the differing hazard classifications.

Chemical Safety Hazard Assessment Laboratory Procurement

Patent Landscape: Inclusion in AiCuris Furancarboxamide Patent Family Suggests Antiretroviral Research Relevance

The Markush structure disclosed in DE102008062878A1 (AiCuris GmbH & Co KG) encompasses N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide within its generic formula, which claims substituted furancarboxamides for the treatment and/or prophylaxis of retroviral diseases in humans and animals [1]. While the patent does not provide specific IC50 or EC50 data for this individual compound, its inclusion within the claimed scope—alongside the patent's focus on HIV and related retroviral indications—provides a documented industrial rationale for selecting this scaffold. By contrast, the 5-bromo analog (CAS 356562-01-1) is not encompassed within this patent family, limiting its documented therapeutic relevance.

Antiviral Research Intellectual Property Retroviral Disease

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Capacity Distinguish from 5-Nitrofuran and 5-Bromo Analogs

Computed physicochemical properties derived from PubChem reveal that N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide has an XLogP3-AA of 2.0, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 [1]. The 5-bromo analog (CAS 356562-01-1, MW 341.11) differs substantially in both molecular weight (+78.9 Da) and lipophilicity (predicted higher LogP due to bromine). The 5-nitrofuran comparator (CAS 14170-83-3) shares the same molecular formula but places the nitro on the furan ring, altering the electronic distribution and likely the hydrogen-bonding network. These computed differences in LogP and H-bond capacity are key inputs for ADME property predictions and may influence membrane permeability, solubility, and metabolic stability.

Physicochemical Properties Drug Design ADME Prediction

Validated Application Scenarios for N-(2-Methoxy-5-nitrophenyl)furan-2-carboxamide Based on Available Evidence


Antiviral Screening Library Enrichment for Retroviral Disease Drug Discovery

Given the compound's inclusion within the Markush structure of AiCuris patent DE102008062878A1, which claims furancarboxamides for retroviral disease treatment [1], N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide is a rational choice for enriching antiviral screening libraries targeting HIV or related retroviruses. Its unsubstituted furan ring and phenyl-nitro configuration distinguish it from the nitrofuran antibiotic class, potentially offering a divergent selectivity and toxicity profile that merits empirical investigation.

Structure-Activity Relationship (SAR) Studies on Nitroaromatic Furan Carboxamide Series

The target compound serves as a key SAR probe for interrogating the effect of nitro group placement (phenyl vs. furan) on biological activity. As established in Section 3, the 2-methoxy-5-nitro regiochemistry is chemically distinct from both the 2-methoxy-4-nitro regioisomer (CAS 110506-16-6) and the 5-nitrofuran analog (CAS 14170-83-3) [2]. Systematic procurement of all three scaffolds enables rigorous determination of how nitro position modulates target binding, metabolic stability, and cytotoxicity within a single chemical series.

Building Block for Late-Stage Functionalization via Nitro Group Reduction

The 5-nitro group on the electron-rich 2-methoxyphenyl ring provides a well-defined synthetic handle for selective reduction to the corresponding aniline (NH2) under catalytic hydrogenation conditions (e.g., Pd/C, H2), as demonstrated for the structurally related intermediate N-(2-methoxy-5-nitrophenyl)acetamide [2]. The resulting amine can undergo subsequent amide coupling, sulfonamide formation, or diazotization, enabling modular access to diverse compound libraries. The unsubstituted furan ring remains intact under these conditions, offering an orthogonal functionalization vector compared to 5-substituted furan analogs where the furan position is blocked.

Safety-Characterized Reference Standard for Analytical Method Development

With defined GHS hazard classifications (Acute Tox. 4, Eye Irrit. 2) and a documented ECHA C&L notification [3], the target compound offers greater upfront safety characterization than many unclassified structural analogs. This makes it suitable as a reference standard for developing HPLC purity methods, stability-indicating assays, or impurity profiling in quality control laboratories, where known hazard properties facilitate compliant safety data sheet (SDS) preparation and laboratory risk assessment.

Quote Request

Request a Quote for N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.